REACTION_CXSMILES
|
C(O[C:4](=[O:13])[CH:5]=[C:6]([NH:11][CH3:12])[C:7]([F:10])([F:9])[F:8])C.[CH2:14]([O:17][C:18]([C:20]([O:23][C:24](=[O:35])[C:25]1[CH:30]=[C:29]([N:31]=[C:32]=[O:33])[CH:28]=[CH:27][C:26]=1[Cl:34])([CH3:22])[CH3:21])=[O:19])[CH:15]=[CH2:16]>CN(C)C=O>[CH2:14]([O:17][C:18]([C:20]([O:23][C:24](=[O:35])[C:25]1[CH:30]=[C:29]([N:31]2[C:4](=[O:13])[CH:5]=[C:6]([C:7]([F:8])([F:9])[F:10])[N:11]([CH3:12])[C:32]2=[O:33])[CH:28]=[CH:27][C:26]=1[Cl:34])([CH3:22])[CH3:21])=[O:19])[CH:15]=[CH2:16]
|
Name
|
potassium tert.butylate
|
Quantity
|
0.347 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C(C(F)(F)F)NC)=O
|
Name
|
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(=O)C(C)(C)OC(C1=C(C=CC(=C1)N=C=O)Cl)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the resultant dark brown solution is stirred for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
this temperature is maintained for a further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
whereby a red-brown solution is produced
|
Type
|
CUSTOM
|
Details
|
are dispensed in over the course of 30 minutes, whereby
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
is maintained at between 0 and 5° C
|
Type
|
CUSTOM
|
Details
|
After removing the cooling bath
|
Type
|
DISTILLATION
|
Details
|
The solvent is subsequently distilled off in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue (5.6 g) is recrystallised in 12 g of isopropyl alcohol [the inorganic salts
|
Type
|
CUSTOM
|
Details
|
are removed by hot filtration]
|
Type
|
CUSTOM
|
Details
|
After drying in a vacuum
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying chamber (60° C. for 12 hours), 4.10 g (86.3% of theory) of 2-ohloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)pyrimidinyl)-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
are obtained in a content of 99%
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C=C)OC(=O)C(C)(C)OC(C1=C(C=CC(=C1)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |